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Compound of Interest

Compound Name: 1,8-Dibromooctane

Cat. No.: B1199895

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
1,8-Dibromooctane, a key bifunctional alkylating agent used in various synthetic applications,
including the development of novel pharmaceutical compounds. The following sections detail
its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)
spectroscopy, and Mass Spectrometry (MS), offering readily accessible data and the
methodologies for their acquisition.

Spectroscopic Data Summary

The empirical formula for 1,8-Dibromooctane is CsHi1sBr2 with a molecular weight of 272.02
g/mol . The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR Spectroscopy Data

The proton NMR spectrum of 1,8-Dibromooctane is characterized by four distinct signals
corresponding to the different methylene proton environments in the aliphatic chain.
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
3.40 Triplet 4H a-CHz (C1, C8)
1.85 Quintet 4H B-CHz (C2, C7)
1.43 Quintet 4H y-CHz (C3, C6)
1.33 Multiplet 4H 5-CHz (C4, C5)

13C NMR Spectroscopy Data

The carbon-13 NMR spectrum shows four signals, consistent with the molecule's symmetry.
The chemical shifts are influenced by the electronegative bromine atoms.

Chemical Shift (8) ppm Assighment

33.8 a-CHz (C1, C8)
32.7 B-CHz (C2, C7)
28.5 y-CHz (C3, C6)
28.0 3-CHz (C4, C5)

Infrared (IR) Spectroscopy

The IR spectrum of 1,8-Dibromooctane displays characteristic absorption bands
corresponding to the vibrations of its constituent bonds.
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Wavenumber (cm~?) Intensity Assignment

2932 Strong C-H stretch (asymmetric)
2855 Strong C-H stretch (symmetric)
1465 Medium CHz scissoring

1255 Medium CHz2 wagging

645 Strong C-Br stretch

562 Strong C-Br stretch

Mass Spectrometry (MS)

The mass spectrum of 1,8-Dibromooctane provides key information about its molecular weight

and fragmentation pattern. The presence of two bromine atoms results in a characteristic

isotopic pattern for the molecular ion and bromine-containing fragments.

miz Relative Intensity (%) Assighment

272 1.5 [M+4]* (CsH16%1Br2)
270 3.0 [M+2]*+ (CeH167°Bre:Br)
268 1.5 [M]* (CeH167°Br2)
189/191 10 [M-Br]*

135/137 30 [CaHsBI]*

55 100 [CaH7]* (Base Peak)
41 85 [C3Hs]*

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

NMR Spectroscopy
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1H and 3C NMR Spectroscopy Protocol

A sample of 1,8-Dibromooctane (approximately 10-20 mg) was dissolved in deuterated
chloroform (CDCls, 0.7 mL) in a standard 5 mm NMR tube. *H and 3C NMR spectra were
recorded on a 400 MHz spectrometer at room temperature. The chemical shifts for tH NMR
were referenced to the residual solvent peak of CDCIs at 7.26 ppm. For 13C NMR, the chemical
shifts were referenced to the CDClIs solvent peak at 77.16 ppm. *H NMR data was acquired
with 16 scans, and 3C NMR data was acquired with 1024 scans.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy Protocol

A drop of neat 1,8-Dibromooctane was placed directly onto the diamond crystal of an ATR-
FTIR spectrometer. The spectrum was recorded in the range of 4000-400 cm~1 with a
resolution of 4 cm~1. A background spectrum of the clean, empty ATR crystal was recorded
prior to the sample measurement and automatically subtracted from the sample spectrum. A
total of 32 scans were co-added to improve the signal-to-noise ratio.

Mass Spectrometry

Electron lonization Mass Spectrometry (EI-MS) Protocol

Mass spectral data was obtained using a gas chromatograph coupled to a mass spectrometer
(GC-MS). A dilute solution of 1,8-Dibromooctane in dichloromethane was injected into the GC,
which was equipped with a non-polar capillary column. The oven temperature was
programmed to ramp from 50°C to 250°C. The mass spectrometer was operated in electron
ionization (EI) mode with an ionization energy of 70 eV. The mass-to-charge ratio (m/z) was
scanned over a range of 40-350 amul.

Visualizations

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis
of 1,8-Dibromooctane.
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Workflow for Spectroscopic Analysis of 1,8-Dibromooctane
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Caption: General workflow for the spectroscopic analysis of 1,8-Dibromooctane.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b1199895?utm_src=pdf-body-img
https://www.benchchem.com/product/b1199895?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1199895?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Key Fragmentation Pathways of 1,8-Dibromooctane in EI-MS
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¢ To cite this document: BenchChem. [Spectroscopic Profile of 1,8-Dibromooctane: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1199895#spectroscopic-data-for-1-8-dibromooctane-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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